molecular formula C8H8N4O6 B1239065 Nitrofurantoin [monohydrate]

Nitrofurantoin [monohydrate]

Cat. No. B1239065
M. Wt: 256.17 g/mol
InChI Key: NHBPVLAHAVEISO-WPUSIDMCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Nitrofurantoin Monohydrate is a monohydrate form of nitrofurantoin, a synthetic derivative of imidazolidinedione (hydantoin) that inhibits bacterial DNA, RNA, and cell wall protein synthesis.

Scientific Research Applications

Pharmacokinetics and Drug Interaction

Nitrofurantoin's efficacy is significantly influenced by its pharmacokinetic properties, which include absorption, distribution, metabolism, and excretion. Studies have indicated that nitrofurantoin's bioavailability and therapeutic effectiveness can be affected by factors such as the presence of food, gastric pH, and individual patient variations. For instance, the breast cancer resistance protein (BCRP/ABCG2) plays a crucial role in the pharmacokinetics of nitrofurantoin, affecting its hepatobiliary excretion and milk secretion, which is particularly relevant for lactating women (Merino et al., 2005).

Antibacterial Mechanism and Resistance

Nitrofurantoin's antibacterial mechanism involves the inhibition of bacterial ribosomal proteins, leading to the disruption of critical cellular macromolecules such as DNA. This mechanism contributes to its effectiveness against a range of uropathogens. However, the development of bacterial resistance to nitrofurantoin is a growing concern in the medical community. Research into the patterns of resistance and the factors contributing to the emergence of resistant strains is crucial for maintaining the clinical utility of nitrofurantoin (Wijma et al., 2018).

Effects on Cellular and Molecular Levels

Investigations into nitrofurantoin's effects at the cellular and molecular levels have revealed its impact on various biological processes. For example, nitrofurantoin-induced oxidative stress and its potential to induce cellular damage have been studied extensively. These effects are particularly observed in liver cells, where nitrofurantoin can cause alterations in cellular metabolism and induce oxidative stress, leading to cell damage and hepatotoxicity (Aracena et al., 2014).

Dehydration Behavior and Stability

The stability and physicochemical properties of nitrofurantoin monohydrate, such as its dehydration behavior under varying humidity conditions, have significant implications for its formulation, storage, and therapeutic efficacy. Research has demonstrated that the dehydration process of nitrofurantoin monohydrate can lead to the formation of different crystalline forms, affecting the drug's stability and bioavailability (Kishi et al., 2002).

Clinical Applications and Safety

Beyond its use for urinary tract infections, nitrofurantoin has been explored for other clinical applications. Its role in preventing urinary tract infections in specific patient populations, such as those undergoing surgical procedures, has been a focus of clinical research. Safety concerns, particularly regarding long-term use and the risk of adverse effects such as pulmonary and hepatic toxicity, remain a critical area of investigation. Understanding these risks and identifying patient populations at higher risk for adverse effects are essential for optimizing the clinical use of nitrofurantoin (Rogers et al., 2004).

For more insights and detailed information, the original research articles can provide a more comprehensive understanding of the scientific research applications of nitrofurantoin monohydrate:

properties

Product Name

Nitrofurantoin [monohydrate]

Molecular Formula

C8H8N4O6

Molecular Weight

256.17 g/mol

IUPAC Name

1-[(Z)-(5-nitrofuran-2-yl)methylideneamino]imidazolidine-2,4-dione;hydrate

InChI

InChI=1S/C8H6N4O5.H2O/c13-6-4-11(8(14)10-6)9-3-5-1-2-7(17-5)12(15)16;/h1-3H,4H2,(H,10,13,14);1H2/b9-3-;

InChI Key

NHBPVLAHAVEISO-WPUSIDMCSA-N

Isomeric SMILES

C1C(=O)NC(=O)N1/N=C\C2=CC=C(O2)[N+](=O)[O-].O

SMILES

C1C(=O)NC(=O)N1N=CC2=CC=C(O2)[N+](=O)[O-].O

Canonical SMILES

C1C(=O)NC(=O)N1N=CC2=CC=C(O2)[N+](=O)[O-].O

Pictograms

Irritant; Health Hazard

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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